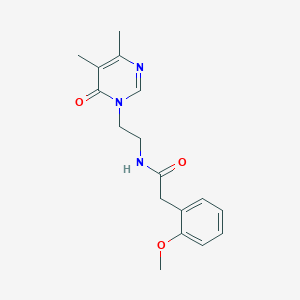

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide

Descripción

This compound features a pyrimidin-6-one core substituted with two methyl groups at positions 4 and 5, an ethyl linker at the N1 position, and a 2-methoxyphenylacetamide moiety. The pyrimidinone ring is a critical pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, which are essential for binding to biological targets . The 2-methoxyphenyl group contributes to lipophilicity and may influence metabolic stability, while the acetamide linker enhances solubility and modulates electronic properties.

Propiedades

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-12-13(2)19-11-20(17(12)22)9-8-18-16(21)10-14-6-4-5-7-15(14)23-3/h4-7,11H,8-10H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTBXCUCSRXDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CCNC(=O)CC2=CC=CC=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of butyrylcholinesterase (BChE). This article explores the compound's synthesis, biological evaluation, mechanism of action, and potential therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula : C₁₇H₂₁N₅O₄S

- Molecular Weight : 391.4 g/mol

- CAS Number : 2034452-88-3

Synthesis

The synthesis of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions that include the preparation of the pyrimidine core followed by acetamide formation. The synthetic route may involve:

- Formation of 4,5-dimethyl-6-oxopyrimidine : This is achieved through cyclization reactions involving appropriate precursors.

- Acetamide Coupling : The pyrimidine derivative is then coupled with 2-(2-methoxyphenyl)acetyl chloride under basic conditions to yield the final product.

Inhibition of Butyrylcholinesterase (BChE)

Recent studies have highlighted the compound's inhibitory effects on BChE, an enzyme implicated in Alzheimer's disease (AD). BChE inhibition is crucial as it may help increase acetylcholine levels in the brain, counteracting cognitive decline associated with AD.

Table 1: Inhibitory Activity of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide against BChE

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide | 3.94 ± 0.16 | |

| Tacrine | ~10 | Control |

| Galantamine | ~20 | Control |

The compound demonstrated a potent IC₅₀ value of 3.94 μM , indicating strong inhibitory activity against BChE compared to traditional inhibitors like tacrine and galantamine.

The inhibition mechanism involves binding to the active site of BChE. The structural interactions include:

- Hydrogen Bonds : Key interactions between the nitrogen atom in the pyrimidine moiety and amino acid residues in the active site.

- π–π Stacking : Aromatic interactions between the methoxyphenyl group and specific residues enhance binding affinity.

Case Studies and Research Findings

A series of experiments were conducted to evaluate the neuroprotective effects of this compound in vitro and in vivo:

- In Vitro Neuroprotection : The compound was tested on neuronal cell lines subjected to oxidative stress. Results showed a significant reduction in cell death compared to untreated controls.

- In Vivo Studies : Animal models with induced cognitive impairment were administered the compound, resulting in improved memory performance in behavioral tests.

Potential Therapeutic Applications

Given its biological activity, N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide holds promise for developing new therapeutic agents targeting neurodegenerative diseases such as Alzheimer's. Its selective inhibition of BChE may offer a safer profile compared to non-selective acetylcholinesterase inhibitors.

Comparación Con Compuestos Similares

Structural Analogues with Pyrimidinone/Pyrimidine Cores

Key Observations:

- Pyrimidinone vs.

- Substituent Effects : The 2-methoxyphenyl group in the target compound enhances lipophilicity compared to phenyl or 2,5-dimethoxyphenyl analogues, which may improve membrane permeability .

- Linker Flexibility : The ethyl linker in the target compound allows conformational flexibility, contrasting with rigid sulfanyl bridges (e.g., ) that restrict rotational freedom .

Physicochemical and Pharmacokinetic Properties

Insights :

- The target compound’s moderate solubility and balanced LogP suggest favorable oral bioavailability compared to more lipophilic benzothiazole derivatives .

- The dihydroisoquinoline analogue’s higher molecular weight (~463.5 g/mol) may limit blood-brain barrier penetration, whereas the target compound’s smaller size (~345.4 g/mol) could enhance CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.